Cas no 550-45-8 ((1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentanecarbaldehyde)

(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentanecarbaldehyde structure
550-45-8 structure
Product Name:(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentanecarbaldehyde
Numero CAS:550-45-8
MF:C10H16O2
MW:168.232843399048
CID:1594747
PubChem ID:53297343
Update Time:2025-04-21

(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentanecarbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentanecarbaldehyde
    • cis,cis-nepetalactol
    • (4aR,7S,7aS)-nepetalactol
    • (+)-Iridodial
    • (1RS,4aR,7S,7aS)-nepetalactol
    • (+)-cis-trans-nepetalactol
    • cis-cis-nepetalactol
    • (+)-iridodial lactol
    • Cyclopentaneacetaldehyde, 2-formyl-alpha,3-dimethyl-, (1R-(1alpha(S*),2beta,3beta))-
    • CYCLOPENTANEACETALDEHYDE, 2-FORMYL-.ALPHA.,3-DIMETHYL-
    • 2-Formyl-alpha,3-dimethylcyclopentaneacetaldehyde (1R-(1alpha(S*),2beta,3beta))-
    • (.ALPHA.S,1R,2S,3S)-2-FORMYL-.ALPHA.,3-DIMETHYLCYCLOPENTANEACETALDEHYDE
    • Cyclopentaneacetaldehyde, 2-formyl-alpha,3-dimethyl-
    • KZ2T7V54AZ
    • 550-45-8
    • UNII-KZ2T7V54AZ
    • CYCLOPENTANEACETALDEHYDE, 2-FORMYL-.ALPHA.,3-DIMETHYL-, (1R-(1.ALPHA.(S*),2.BETA.,3.BETA.))-
    • Iridodial
    • Q21099584
    • Inchi: 1S/C10H16O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-10H,3-4H2,1-2H3/t7-,8+,9+,10-/m0/s1
    • Chiave InChI: HMCYXRFNNOPPPR-JLIMGVALSA-N
    • Sorrisi: O=C[C@H]1[C@@H](C)CC[C@@H]1[C@@H](C=O)C

Proprietà calcolate

  • Massa esatta: 168.11508
  • Massa monoisotopica: 168.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.969
  • Superficie polare topologica: 34.1Ų

Proprietà sperimentali

  • PSA: 34.14
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.